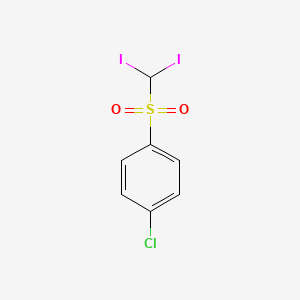

Diiodomethyl p-chlorophenyl sulfone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(diiodomethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClI2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASOXIRLBJILKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(I)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClI2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041865 | |

| Record name | Diiodomethyl p-chlorophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20018-12-6 | |

| Record name | Diiodomethyl p-chlorophenyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020018126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diiodomethyl p-chlorophenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIIODOMETHYL P-CHLOROPHENYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YLS17S94G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of Diiodomethyl P Chlorophenyl Sulfone and Analogues

Established Synthetic Pathways for Aryl Halomethyl Sulfones

The synthesis of aryl halomethyl sulfones, including diiodomethyl p-chlorophenyl sulfone, has traditionally been approached through two primary routes: reactions involving thiophenol derivatives and the halogenation of methyl sulfones.

Strategies Involving Thiophenol Derivatives

One of the foundational methods for constructing the aryl-sulfur bond in aryl sulfones involves the use of thiophenol derivatives. These methods often begin with the corresponding thiophenol, which can be converted to the target sulfone through a series of oxidative and substitution reactions.

A general approach involves the S-alkylation of a thiophenol with a dihalomethane, followed by oxidation of the resulting sulfide (B99878) to the sulfone. For the specific synthesis of this compound, this would begin with p-chlorothiophenol. The reaction of p-chlorothiophenol with a suitable diiodomethane (B129776) equivalent would yield the corresponding diiodomethyl p-chlorophenyl sulfide. Subsequent oxidation of this sulfide, typically with a strong oxidizing agent like hydrogen peroxide or a peroxy acid, would then afford the target this compound.

Recent advancements in C-S bond formation have provided a variety of catalytic systems to facilitate the coupling of thiols with various partners. mdpi.com For instance, copper- and cobalt-catalyzed reactions have been shown to be effective for the coupling of aryl halides with thiophenols and alkanethiols. organic-chemistry.org While not directly applied to this compound in the reviewed literature, these methods offer potential pathways for its synthesis or the synthesis of its precursors.

Routes via Halogenation of Methyl Sulfones

An alternative and widely used strategy for the synthesis of aryl halomethyl sulfones is the direct halogenation of a pre-formed aryl methyl sulfone. This approach is often more direct than those starting from thiophenols.

The synthesis of this compound would begin with p-chlorophenyl methyl sulfone. This starting material can be prepared through various methods, including the oxidation of p-chlorophenyl methyl sulfide. nih.gov Once p-chlorophenyl methyl sulfone is obtained, it can be subjected to a di-iodination reaction at the methyl group. This is typically achieved using a strong base to generate a carbanion, which then reacts with an iodine source.

The reaction of α-halosulfonyl carbanions with various electrophiles is a well-established method in organic synthesis. acs.org Controlled mono- and di-halogenation of alkyl sulfones can be achieved using specific reagent-solvent combinations that promote halogen bonding. acs.org This level of control is crucial for selectively producing the diiodomethyl derivative over mono-iodinated or other byproducts.

Novel Synthetic Approaches and Catalyst Systems for Enhanced Yield and Selectivity

The development of novel synthetic methods and catalyst systems is driven by the need for higher yields, improved selectivity, and more environmentally benign reaction conditions. Recent research has focused on transition-metal-free reactions and photocatalysis to achieve these goals.

For instance, a transition-metal-free process for the in situ denitrogenation of tosylhydrazones has been reported for the synthesis of aryl alkyl sulfones, utilizing a phenalenyl-based photoredox catalyst. rsc.org This method demonstrates the potential of photochemistry to generate sulfonyl radicals under mild conditions, which could be adapted for the synthesis of halomethyl sulfones.

Furthermore, new reagents are being developed to streamline the synthesis of methyl sulfones, which are key precursors for diiodomethyl derivatives. nih.govchemrxiv.org These reagents often allow for the rapid formation of heteroaromatic methyl sulfones from various bis-nucleophiles, a strategy that could potentially be adapted for the synthesis of p-chlorophenyl methyl sulfone. nih.govchemrxiv.org

Catalytic systems for the conjugate addition of sulfones to α,β-unsaturated compounds have also been explored, expanding the synthetic utility of sulfones as alkyl anion equivalents. nih.gov While not a direct route to this compound, these methods highlight the ongoing innovation in sulfone chemistry that could lead to more efficient synthetic pathways.

Derivatization Strategies for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity and material properties of this compound can be fine-tuned through systematic structural modifications. These derivatization strategies are essential for conducting Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies.

For this compound, derivatization could involve:

Modification of the p-chlorophenyl ring: Introducing different substituents (e.g., alkyl, alkoxy, nitro groups) to investigate their effect on electronic and steric properties.

Replacement of the diiodomethyl group: Substituting the iodine atoms with other halogens (e.g., bromine, chlorine) or other functional groups to modulate reactivity and lipophilicity.

Alteration of the sulfone bridge: While more synthetically challenging, modifications to the sulfonyl group itself could be explored.

These derivatization studies are crucial for optimizing the desired properties of the molecule, whether for pharmaceutical applications or as a functional material. drugdesign.org

Investigation of Byproduct Formation during Industrial Synthesis of Halomethyl Sulfones

The industrial production of halomethyl sulfones, like their close structural relatives, can be complicated by the formation of unwanted byproducts. Understanding and controlling these byproducts is critical for ensuring product purity and process efficiency.

A well-documented example is the synthesis of 4,4′-dichlorodiphenyl sulfone (DCDPS), a monomer used in the production of high-performance polymers. wikipedia.orgbohrium.com The synthesis of DCDPS often involves the reaction of chlorobenzene (B131634) with sulfuric acid or sulfur trioxide, which can lead to the formation of isomeric byproducts, such as 2,4′-dichlorodiphenyl sulfone. google.comgoogle.comgoogle.com The presence of these isomers can negatively impact the properties of the resulting polymers.

In the synthesis of this compound via the halogenation of p-chlorophenyl methyl sulfone, potential byproducts could include:

Mono-iodinated p-chlorophenyl methyl sulfone: Resulting from incomplete iodination.

Over-halogenated products: Although less likely for iodine, further reaction could theoretically occur.

Products of side reactions: Depending on the reaction conditions, other functional groups present in the molecule could react.

The presence of toxic byproducts is also a concern. For example, the use of certain reagents like diethyl sulfate (B86663) in related syntheses can generate toxic byproducts like diethyl pyrosulfate. google.com Therefore, the development of cleaner and more selective synthetic methods is a key area of research.

Stereochemical Considerations and Chiral Synthesis of Sulfone Analogues

While this compound itself is achiral, the introduction of a stereocenter into its analogues can have a profound impact on their biological activity. The field of chiral sulfone synthesis has seen significant advancements in recent years, driven by the importance of these compounds in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis. nih.govrsc.orgrsc.org

Several strategies have been developed for the asymmetric synthesis of chiral sulfones:

Asymmetric oxidation of prochiral sulfides: This is a common method where a sulfide is oxidized to a sulfoxide (B87167) using a chiral catalyst. orgsyn.org

Catalytic asymmetric conjugate addition: The addition of a sulfonyl group to an α,β-unsaturated compound can be rendered enantioselective using chiral catalysts. nih.gov

Kinetic resolution: A racemic mixture of a chiral sulfone can be resolved by selectively reacting one enantiomer.

Recent breakthroughs include the use of dual nickel-organophotocatalysis for the enantioselective synthesis of β-chiral sulfones. nih.govacs.org These methods allow for the construction of complex chiral molecules with high enantiomeric excess. nih.govacs.org

For analogues of this compound, introducing chirality could involve creating a stereocenter on the alkyl chain attached to the sulfonyl group or on the aromatic ring. The development of stereoselective synthetic routes to such analogues would be crucial for exploring their potential as chiral drugs or materials.

Advanced Mechanistic Investigations of Antimicrobial Activity

Molecular Mechanisms of Antifungal Efficacy

The antifungal properties of halomethyl sulfones, including by extension Diiodomethyl p-chlorophenyl sulfone, are multifaceted, involving the inhibition of essential life processes and the disruption of cellular structures.

Inhibition of Fungal Growth and Spore Germination

Halogenated methyl sulfones have demonstrated the ability to inhibit the growth of pathogenic fungi. Studies on related compounds, such as bromodichloromethyl-4-chloro-3-nitrophenyl sulfone and dichloromethyl-4-chloro-3-nitrophenyl sulfone, have shown complete inhibition of Candida albicans cell growth at low concentrations. This suggests that this compound likely exerts a potent fungistatic or fungicidal effect.

Furthermore, a crucial aspect of the fungal life cycle and pathogenesis is the germination of spores. While direct studies on the effect of this compound on spore germination are not available, the general mechanism of many antifungal agents involves the inhibition of this process. It is plausible that this sulfone interferes with the metabolic activation and morphological changes required for a spore to transition into a vegetative cell, a critical step for initiating infection.

Cellular Targets and Biochemical Pathway Disruptions in Fungi

The efficacy of antifungal sulfone derivatives often stems from their ability to interfere with key cellular structures and biochemical pathways. The fungal cell wall and cell membrane are prime targets for antifungal agents due to their unique composition compared to mammalian cells. For instance, ergosterol, a vital component of the fungal cell membrane, and the enzymes in its biosynthetic pathway are common targets. It is hypothesized that this compound may disrupt the integrity of the fungal cell membrane.

Moreover, sulfone derivatives have been shown to target virulence factors in fungi like Candida albicans. This includes the inhibition of hydrolytic enzymes and the disruption of adhesion processes, which are crucial for the pathogen's ability to colonize host tissues. Research on other halogenated methyl sulfones has indicated that they can interfere with the adhesion of C. albicans to epithelial cells, thereby reducing its virulence. It is also suggested that these compounds can down-regulate the expression of genes involved in virulence, such as those encoding for aspartic proteases.

Determination of Minimum Inhibitory Concentrations (MICs) against Fungal Strains

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. While specific MIC values for this compound are not documented in the reviewed literature, data from structurally similar compounds offer a valuable reference for its potential potency against various fungal strains. The following table presents MIC values for related sulfone compounds against different fungi.

| Sulfone Compound | Fungal Strain | MIC (µg/mL) |

| Bromodichloromethyl-4-chloro-3-nitrophenyl sulfone | Candida albicans | 0.5 |

| Dichloromethyl-4-chloro-3-nitrophenyl sulfone | Candida albicans | 0.5 |

| Chlorodibromomethyl-4-hydrazino-3-nitrophenyl sulfone | Candida albicans | 4 |

| Diiodomethyl p-tolyl sulfone | Penicillium expansum | 400 |

| Diiodomethyl p-tolyl sulfone | Aspergillus niger | 600 |

This table presents data for compounds structurally related to this compound to illustrate the potential range of its antifungal activity.

Antibacterial Action Pathways and Cellular Responses in Bacterial Species

The antibacterial action of sulfone compounds is an area of active research. Vinyl sulfones, for example, are known to target cysteine-containing proteins, which are vital for bacterial survival and pathogenesis. It is proposed that the electrophilic nature of the sulfone group allows for the capture of these essential proteins. This mechanism may also be relevant for this compound.

Furthermore, some sulfone derivatives have been observed to induce the production of reactive oxygen species (ROS) in bacteria, leading to oxidative stress and cell death. They can also inhibit the formation of biofilms and the production of extracellular polysaccharides, which are crucial for bacterial colonization and protection against host defenses and antibiotics. For instance, certain sulfone derivatives have shown efficacy against plant pathogenic bacteria by inhibiting these virulence factors.

Algicidal Mechanisms and Algal Physiology Modulation

Diiodomethyl p-tolyl sulfone, a compound closely related to this compound, is known to be an effective algaecide. While the precise molecular mechanisms are not fully elucidated, the mode of action likely involves the disruption of fundamental physiological processes in algae.

General mechanisms of algicidal agents include the inhibition of photosynthesis, disruption of cell membrane integrity, and interference with enzyme activities. Herbicides with different modes of action have been shown to affect algal growth, chlorophyll (B73375) content, and their antioxidant systems. For example, some herbicides inhibit photosystem II, leading to a halt in photosynthesis and subsequent cell death. It is plausible that Diiodomethyl p--chlorophenyl sulfone acts through one or more of these pathways to exert its algicidal effects. The presence of iodine in the molecule could also contribute to its toxicity towards algae through mechanisms such as oxidative stress.

Microbial Resistance Mechanisms and Adaptive Responses to Halomethyl Sulfones

The development of resistance to antimicrobial agents is a significant challenge. Microorganisms can develop resistance through various mechanisms, and it is likely that fungi, bacteria, and algae could develop resistance to halomethyl sulfones over time.

Common resistance mechanisms include:

Target Modification: Alterations in the structure of the cellular target of the sulfone, which would prevent the compound from binding effectively.

Efflux Pumps: The overexpression of membrane proteins that actively pump the sulfone out of the microbial cell.

Enzymatic Degradation: The production of enzymes that can chemically modify or degrade the sulfone molecule, rendering it inactive.

Biofilm Formation: The formation of dense communities of cells embedded in a protective matrix can reduce the penetration of the antimicrobial agent.

Microbes can also exhibit adaptive responses to chemical stress, which may not involve genetic changes but rather physiological adjustments that allow them to survive in the presence of the antimicrobial agent. Understanding these potential resistance and adaptive mechanisms is crucial for the effective and sustainable use of this compound as an antimicrobial agent.

Synergistic Effects in Multi-Component Biocidal Systems

No publicly available research data was found to populate this section.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Compound Analysis

Chromatographic methods are fundamental in the separation and analysis of Diiodomethyl p-chlorophenyl sulfone from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques utilized.

The development of robust HPLC and GC methods is essential for the reliable analysis of sulfone compounds. For instance, reverse-phase HPLC methods have been successfully developed for the analysis of related compounds like 4,4'-Dichlorodiphenyl sulfone. sielc.comsielc.com These methods often utilize a C18 column and a mobile phase consisting of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid for better separation and mass spectrometry compatibility. sielc.comsielc.com Such methods are scalable and can be adapted for the isolation of impurities in preparative separation. sielc.comsielc.com

Gas chromatography, particularly coupled with an electron-capture detector (GC-ECD), has proven effective for the determination of chlorinated hydrocarbon contaminants and their methyl sulfone metabolites in biological tissues. nih.gov This technique offers high sensitivity and good precision for the analysis of individual congeners. nih.gov The validation of these methods involves assessing parameters such as recovery, precision, and linearity to ensure the accuracy of the results. nih.gov

A study on the analysis of degradation products in sterilized polysulfone, which has a structural similarity to this compound, utilized liquid chromatography-mass spectrometry (LC-MS) in combination with UV photodiode-array detection. walshmedicalmedia.com This highlights the adaptability of LC-based methods for identifying and quantifying related compounds and their degradation products in various materials. walshmedicalmedia.com

Effective extraction and sample preparation are critical preliminary steps for the accurate chromatographic analysis of this compound. The choice of method depends on the matrix being analyzed, whether it is a biological tissue, environmental sample, or a manufactured product.

For biological matrices, a common technique involves grinding the tissue with a dehydrating agent like sodium sulfate (B86663), followed by extraction with a solvent mixture such as hexane/dichloromethane. diva-portal.org Column chromatography is a frequently used cleanup method to separate the target analytes from interfering substances. nih.gov For example, a simple column chromatography procedure has been developed for the separation of chlorinated hydrocarbon contaminants and their methyl sulfone metabolites, demonstrating good recovery and precision. nih.gov

In the context of analyzing compounds from polymers, extraction with a suitable solvent is a key step. For instance, in a study of sterilized polysulfone, ethanol (B145695) was used to extract compounds for subsequent HPLC analysis. walshmedicalmedia.com The optimization of these protocols, including the choice of solvents and cleanup steps, is crucial to minimize matrix effects and achieve high recovery rates of the target analyte.

Achieving low detection and quantification limits is paramount for the trace analysis of this compound, especially in environmental monitoring where concentrations can be very low. Gas chromatography coupled with electron-capture negative ion mass spectrometry (GC-ECNI-MS) has demonstrated superior sensitivity for the analysis of methyl sulfone metabolites. nih.gov

Specifically, when monitoring the selected ion (SIM), the mean practical quantitation limit for certain methyl sulfone compounds was found to be as low as 2.1 ± 0.9 picograms. nih.gov While GC-ECD is also a sensitive technique, with quantitation limits in the range of 24.2 ± 4.6 picograms, ECNI-MS offers a significant advantage in sensitivity. nih.gov However, it is important to note that while more sensitive, the response factors for SIM can show more variability compared to ECD or monitoring the total ion current (TIC) in mass spectrometry. nih.gov Therefore, for quantitative analysis, GC-ECD or GC-MS (TIC) might be recommended for better precision despite slightly higher detection limits. nih.gov

The ability to detect and quantify trace levels of such compounds is critical, as demonstrated in studies analyzing bis(4-chlorophenyl) sulfone (BCPS) in freshwater fish, where concentrations were found in the nanogram per gram of fat range. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for both the quantitative analysis and the structural elucidation of this compound and its related compounds and degradation products.

UV-Visible spectrophotometry is a valuable tool for the quantitative analysis of sulfone compounds. A novel method was developed to characterize the purity of 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone (SDCDPS) using UV-vis spectroscopy. researchgate.net The purity was determined from a Beer's Law calibration curve created with a highly purified standard of the compound. researchgate.net This approach was shown to be accurate enough to allow for the successful synthesis of high molecular weight polymers, confirming the method's applicability. researchgate.net

The UV spectra of related compounds provide insights into their electronic structure. For instance, Diiodomethyl p-tolyl sulfone exhibits two absorption peaks at 200 and 233-234 nm. nih.gov Similarly, the degradation product 4-chloro-4'-hydroxydiphenyl sulfone has a UV wavelength of maximum absorbance at 257.7 nm, while bisphenol S shows peaks at 231.7 nm and 258.7 nm. walshmedicalmedia.com This spectral fingerprinting can be used for the selective detection of compounds containing benzene (B151609) rings. walshmedicalmedia.com

Advanced spectroscopic techniques are crucial for the definitive structural identification of this compound and its degradation products.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For example, ¹H NMR has been used to characterize the chemical composition of functional oligomers to determine the degree of sulfonation. researchgate.net The ¹H NMR spectra of 4,4′-dichlorodiphenyl sulfone (DCDPS) have been documented and used for comparative purposes in the synthesis of related polymers. researchgate.net

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation patterns of compounds. It is often coupled with chromatographic techniques like HPLC (LC-MS) or GC (GC-MS) for the separation and identification of individual components in a mixture. nih.govwalshmedicalmedia.com LC-MS has been instrumental in identifying unknown impurities and degradation products. nih.gov For instance, the mass spectrum of the synthesized 4-chloro-4'-hydroxydiphenyl sulfone was used to confirm its chemical structure. walshmedicalmedia.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of chlorodibromomethyl-4-chlorophenyl sulfone shows characteristic absorption bands for the aromatic ring (1580 cm⁻¹) and the sulfone group (1340, 1125 cm⁻¹). researchgate.net

The combined use of these spectroscopic techniques provides a comprehensive and unambiguous structural elucidation of the parent compound and any transformation products that may form. nih.gov

Interactive Data Table of Analytical Methods

| Analytical Technique | Application | Key Parameters/Findings | Reference(s) |

| HPLC | Analysis of sulfone compounds and their degradation products | Reverse-phase C18 column, Acetonitrile/water mobile phase | sielc.comsielc.comwalshmedicalmedia.com |

| GC-ECD | Determination of chlorinated hydrocarbon and methyl sulfone metabolites in biological tissues | High sensitivity and good precision, Quantitation limits around 24.2 pg | nih.gov |

| GC-ECNI-MS (SIM) | Trace analysis of methyl sulfone metabolites | Superior sensitivity, Quantitation limits as low as 2.1 pg | nih.gov |

| UV-Visible Spectrophotometry | Purity characterization and quantitative analysis | Beer's Law calibration, Spectral fingerprinting | walshmedicalmedia.comresearchgate.netnih.gov |

| NMR Spectroscopy | Structural elucidation and determination of sulfonation degree | ¹H NMR for chemical composition | researchgate.netresearchgate.net |

| Mass Spectrometry (LC-MS, GC-MS) | Identification of molecular weight and fragmentation patterns of compounds and impurities | Used for identifying unknown degradation products | nih.govwalshmedicalmedia.comnih.gov |

| IR Spectroscopy | Identification of functional groups | Characteristic bands for aromatic rings and sulfone groups | researchgate.net |

Titrimetric Analysis for Technical and Formulated Products

Specific titrimetric methods for the direct assay of this compound in technical and formulated products are not extensively documented in readily available scientific literature. Titrimetric analysis, a classic chemical analysis method, relies on reacting the analyte with a reagent of a known concentration to determine its quantity. For a compound like this compound, potential titrimetric approaches could involve the determination of its iodine content or the acidic or basic properties after a chemical transformation.

One possible, albeit not specifically documented, approach could be a redox titration to quantify the iodine in the diiodomethyl group. This would likely involve a preliminary reduction step to convert the organically bound iodine to iodide ions (I⁻). Subsequently, the iodide ions could be titrated with a standard oxidizing agent, such as potassium iodate (B108269) (KIO₃) or silver nitrate (B79036) (AgNO₃), in an appropriate acidic medium. The endpoint of the titration could be detected using a specific indicator or potentiometrically.

Another theoretical approach could involve the hydrolysis of the sulfone, though this is generally a stable functional group, to liberate acidic or basic moieties that could then be titrated. The feasibility of such an approach would heavily depend on the reaction kinetics and the absence of interfering substances in the product formulation.

It is crucial to note that the development and validation of a specific titrimetric method for this compound would require considerable experimental work to ensure accuracy, precision, and specificity, especially for complex formulated products containing other active ingredients or excipients.

Solubility Studies in Advanced Solvent Systems

The solubility of a chemical compound in various solvents is a fundamental physicochemical property that influences its application, formulation, and environmental fate. Advanced solvent systems, such as supercritical fluids, are of increasing interest for various industrial processes, including purification, micronization, and formulation.

Measurement of Solubility in Supercritical Carbon Dioxide

There is a lack of specific published experimental data on the solubility of this compound in supercritical carbon dioxide (scCO₂). Supercritical carbon dioxide is a widely used green solvent due to its non-toxic, non-flammable nature, and easily tunable solvent properties with changes in pressure and temperature.

The solubility of a solid solute like this compound in scCO₂ is a complex function of the solute's physicochemical properties (e.g., polarity, molar volume, and vapor pressure) and the density of the scCO₂. Generally, the solubility of non-polar or moderately polar compounds in scCO₂ increases with increasing density of the fluid, which can be achieved by increasing the pressure at a constant temperature.

To experimentally determine the solubility, a dynamic or static method could be employed. In a dynamic setup, a continuous flow of scCO₂ is passed through a vessel containing the solid compound, and the amount of dissolved solute is subsequently collected and quantified. In a static method, the solid is equilibrated with a fixed amount of scCO₂ in a high-pressure cell, and the concentration in the fluid phase is determined after equilibrium is reached.

Investigation of Cosolvent Effects on Solubility Enhancement

The solubility of many polar compounds in the non-polar scCO₂ is often limited. To enhance the solvating power of scCO₂, a small amount of a polar cosolvent is often added. researchgate.net Common cosolvents include methanol, ethanol, acetone, and other polar organic solvents. researchgate.net

For this compound, which possesses a polar sulfone group and halogen atoms, the addition of a polar cosolvent to scCO₂ would be expected to significantly increase its solubility. researchgate.net The cosolvent molecules can interact with the polar parts of the solute molecule through dipole-dipole interactions or hydrogen bonding, thereby facilitating its dissolution in the supercritical fluid phase. dtic.mil

The extent of solubility enhancement depends on the choice of the cosolvent, its concentration, and the operating temperature and pressure. nih.gov For example, a study on the solubility of sulfasalazine (B1682708) in scCO₂ demonstrated a substantial increase in solubility with the addition of ethanol as a cosolvent. nih.gov The mole fraction solubility of sulfasalazine was significantly higher in the ternary system (sulfasalazine-ethanol-CO₂) compared to the binary system (sulfasalazine-CO₂). nih.gov

A systematic investigation of cosolvent effects on the solubility of this compound would involve measuring its solubility in scCO₂ modified with different cosolvents at various concentrations. This would provide valuable data for designing and optimizing processes such as particle formation, extraction, or purification using supercritical fluid technology. However, at present, no such specific experimental studies for this compound are available in the public domain.

Advanced Application Studies in Material Preservation Science

Efficacy and Performance in Paint and Coating Systems

The preservation of paint and coating products is a critical aspect of their formulation, ensuring both their shelf-life and the longevity of the applied film. Diiodomethyl p-chlorophenyl sulfone is recognized as a key active ingredient for these purposes, functioning as both an in-can preservative and a dry-film fungicide. google.comgoogle.com

Once applied, paint and coating films are exposed to environmental conditions that can promote the growth of fungi and mildew, leading to discoloration, deterioration, and ultimate failure of the protective layer. This compound is incorporated into formulations as a film preservative and mildewcide to combat this issue. google.com Its fungicidal properties inhibit the establishment and proliferation of common spoilage organisms on the surface, thereby protecting the aesthetic and physical integrity of the coating. google.com The compound is listed for use in a variety of coatings, including paints, lacquers, and sealants. google.com

Liquid paint and coating formulations, particularly water-based emulsions, provide an ideal environment for microbial growth prior to application. Contamination can lead to changes in viscosity, gas production, unpleasant odors, and loss of product efficacy. This compound is employed as an in-can preservative to prevent such spoilage. google.comgoogle.com By inhibiting the growth of bacteria and fungi within the container, it ensures the chemical and physical stability of the product from manufacturing to application. epo.org Its use is noted in polymer emulsions and various paint formulations intended for industrial and consumer use. google.comepo.org

A crucial aspect of any preservative is its ability to be integrated into a formulation without compromising the product's desired characteristics. This compound is cited for use in a broad range of products, including paints, coatings, and polymer emulsions, indicating its compatibility with various systems. google.comepo.org Innovations in formulation technology, such as the use of surface-treated functional particulate carriers, have been developed to enhance the retention and performance of active ingredients like this compound in liquid-based media. google.com This suggests that while the compound is compatible with many formulations, its stability and efficacy can be further optimized through advanced delivery mechanisms. google.com

Role in Wood Preservation and Protection against Decay

Wood and wood-based products are highly susceptible to decay caused by fungi, which can compromise their structural integrity. This compound is identified as a wood preservative, utilized to protect lumber and other wood materials from fungal attack. google.comgoogle.comepo.org Its application helps to extend the service life of wood used in various settings by preventing the biological processes that lead to decay. The compound is listed among other preservatives intended to protect wood, wood pulp, and wood chips. epo.org

Application in Textile and Leather Preservation

Natural materials such as textiles and leather are prone to microbial damage, which can result in staining, loss of strength, and decomposition. This compound is used as a preservative for these materials to prevent such degradation. google.comepo.org It is classified as a fiber and leather preservative, indicating its role in controlling fungal and bacterial growth on these substrates. google.comgoogle.com This application is crucial for maintaining the quality and durability of textile and leather goods during storage and use.

Utilization in Paper and Pulp Manufacturing Processes

The paper and pulp industry faces significant challenges from microbial contamination in its aqueous systems. Slime-forming microorganisms can disrupt production processes and affect the quality of the final paper product. This compound is applied in this sector to control microbial growth in materials such as wood pulp, paper mill liquor, and in paper coating and sizing agents. epo.org Its function as a slimicide helps to maintain operational efficiency and ensure the quality of paper and paperboard products. google.com

Data Tables

Table 1: Documented Applications of this compound in Material Preservation

| Application Area | Specific Use | Target Material/Medium | Citations |

|---|---|---|---|

| Paint & Coatings | Film Preservative / Mildewcide | Paints, Coatings, Lacquers, Sealants, Polymer Emulsions | google.comgoogle.comepo.org |

| In-Can Preservative | Liquid Paint and Coating Formulations | google.comgoogle.com | |

| Wood Preservation | Wood Preservative | Lumber, Wood Pulp, Wood Chips | google.comgoogle.comepo.org |

| Textile & Leather | Fiber Preservative | Textiles | google.com |

| Leather Preservative | Leathers, Tanning Liquors | google.comepo.org |

| Paper & Pulp | Slimicide / Preservative | Wood Pulp, Paper Mill Liquor, Paper Coatings/Sizing | google.comepo.org |

Table 2: Chemical Compound Reference

| Compound Name | CAS Registry Number | Common Trademark/Reference |

|---|---|---|

| This compound | 20018-12-6 | AMICAL 77 |

| Diiodomethyl p-tolyl sulfone | 20018-09-1 | AMICAL 48 |

| Bronopol | 52-51-7 | MYACIDE® |

| 3-Iodo-2-propynyl butyl carbamate | 55406-53-6 | IPBC |

Compatibility with Diverse Material Formulations and Substrates

The effective integration of a biocide into a material formulation without compromising the integrity of either the biocide or the final product is a critical aspect of material preservation. This section explores the compatibility of this compound with a range of material formulations and substrates. However, a comprehensive review of publicly available scientific literature and technical data reveals a significant lack of specific research and detailed findings directly pertaining to the compatibility of this compound.

Similarly, information regarding another related compound, 4,4'-Dichlorodiphenyl sulfone, is centered on its role as a monomer in the production of high-performance polymers and not as a biocide. wikipedia.orggoogle.comjustia.comjustia.com4-dds.comsolvay.comgoogle.com Consequently, the compatibility data for this sulfone is not relevant to the application of this compound as a material preservative.

Due to the absence of specific research findings and data tables in the public domain concerning the compatibility of this compound with various material formulations and substrates, a detailed analysis and the creation of interactive data tables as requested cannot be provided at this time. Further empirical studies are necessary to establish a comprehensive compatibility profile for this specific compound.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of a molecule. researchgate.netysu.am These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other electronic properties.

For Diiodomethyl p-chlorophenyl sulfone, DFT calculations would be used to optimize the molecule's three-dimensional geometry, predicting bond lengths, bond angles, and dihedral angles. Such studies on related sulfone compounds have utilized basis sets like 6-311++G(d,p) to achieve high accuracy. researchgate.net Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the kinetic stability of the molecule. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations generate an electrostatic potential map, which visualizes the electron density distribution across the molecule. This map identifies electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting how the molecule will interact with other substances. For this compound, the sulfone group (SO2) and the iodine atoms are expected to be highly electrophilic regions, making them potential sites for nucleophilic attack, a common step in biocidal action and degradation pathways.

Table 1: Illustrative Quantum Chemical Properties for a Sulfone Compound

This table represents typical data obtained from DFT calculations for a sulfone compound, illustrating the type of information that would be generated for this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 4.8 Debye | Measures the overall polarity of the molecule, affecting solubility and interactions. |

| Electron Affinity | 2.1 eV | Energy released when an electron is added; indicates electrophilicity. |

| Ionization Potential | 8.9 eV | Energy required to remove an electron; indicates nucleophilicity. |

Molecular Dynamics Simulations for Ligand-Target Interactions in Biocidal Mechanisms

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of how a ligand (like this compound) might interact with a biological target, such as an enzyme or protein crucial for a microbe's survival. nih.govresearchgate.net These simulations are built upon a classical mechanics framework, using force fields to describe the interactions between atoms.

In the context of biocidal mechanisms, MD simulations can be used to study the binding of this compound to the active site of a target protein. nih.gov The simulation would track the conformational changes of both the ligand and the protein as they approach and bind, calculating the binding free energy to quantify the strength of the interaction. Studies on other sulfone derivatives have successfully used MD simulations to identify key amino acid residues involved in binding, often through hydrogen bonds or electrostatic interactions. nih.gov For example, a simulation might reveal that the oxygen atoms of the sulfone group act as hydrogen bond acceptors with residues like asparagine or serine in an enzyme's active site. nih.gov This detailed understanding of the binding mode is invaluable for explaining the compound's biocidal activity and for designing more potent derivatives.

Table 2: Example of Molecular Dynamics Simulation Results for Ligand-Protein Binding

This table shows sample data from an MD simulation, predicting the interaction energy between a ligand and key amino acid residues in a target protein's binding pocket.

| Interacting Residue | Interaction Type | Average Distance (Å) | Contribution to Binding Energy (kcal/mol) |

| Aspartate 94 | Electrostatic | 3.1 | -4.5 |

| Glycine 161 | Hydrogen Bond | 2.8 | -3.2 |

| Isoleucine 125 | Van der Waals | 3.9 | -1.8 |

| Phenylalanine 142 | Van der Waals | 4.2 | -1.5 |

Environmental Fate Modeling and Predictive Simulations

Understanding the environmental fate of a biocide is crucial for assessing its persistence, mobility, and potential for bioaccumulation. Environmental fate models use a combination of the compound's physicochemical properties and environmental parameters to predict its distribution and transformation in soil, water, and air. acs.org

For this compound, key properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) would be used as inputs for these models. Organosulfur compounds can undergo various environmental transformations, including hydrolysis, photolysis, and biodegradation. annualreviews.org Predictive simulations can estimate the half-life of the compound under different environmental conditions. For instance, the sulfone group is generally stable, but the carbon-iodine bonds may be susceptible to degradation. Modeling can help predict whether the compound is likely to leach into groundwater, adsorb to soil particles, or volatilize into the atmosphere. escholarship.org Studies on other organosulfur compounds have shown that their mobility and degradation pathways are highly dependent on the specific functional groups attached to the core structure. escholarship.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling for Biocidal Efficacy and Environmental Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are statistical tools that correlate a compound's chemical structure with its biological activity or physical properties, respectively. nih.govnih.gov These models are essential for screening large numbers of chemicals and for designing new compounds with desired characteristics.

A QSAR model for the biocidal efficacy of this compound would involve building a dataset of structurally similar sulfone derivatives with known antibacterial or antifungal activities. nih.govnih.gov Molecular descriptors (numerical representations of chemical information) are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). A statistical method, such as multiple linear regression or machine learning, is then used to build an equation that predicts activity based on these descriptors. mdpi.com The resulting model can predict the potency of new, unsynthesized compounds and highlight the structural features most important for biocidal action. nih.gov

Similarly, an SPR model could predict environmental properties like soil sorption or biodegradation rates, helping to assess the environmental profile of this compound without extensive experimental testing.

Conclusion and Future Research Directions

Synthesis of Novel Halomethyl Sulfone Derivatives with Enhanced Specificity

The core structure of halomethyl sulfones offers a versatile scaffold for chemical modification. Future synthetic efforts should focus on creating novel derivatives with enhanced specificity towards target microorganisms while minimizing effects on non-target organisms. Research into related compounds, such as tribromomethyl phenyl sulfone and bromodichloromethyl-4-chlorophenyl sulfone, has demonstrated the feasibility of various synthetic transformations. nih.govresearchgate.net

Key research objectives include:

Varying Halogen Substitution: Investigating the effect of substituting iodine with other halogens (bromine, chlorine) or creating mixed-halogen derivatives to modulate biocidal activity.

Aromatic Ring Functionalization: Introducing different substituent groups onto the p-chlorophenyl ring to alter the molecule's lipophilicity, electronic properties, and, consequently, its biological activity and target specificity. The synthesis of 2-nitroaniline (B44862) and 2-nitrophenylhydrazine (B1229437) derivatives from related sulfones illustrates this potential. researchgate.netresearchgate.net

Exploring Alternative Synthetic Routes: Developing novel, high-yield synthetic pathways, such as the reaction of sulfinate salts with α,α-dibromomethyl aromatics, could provide more efficient access to a wider range of derivatives. princeton.edu

Exploration of New Application Niches and Formulation Technologies

While diiodomethyl p-tolyl sulfone, a close analog, is used extensively as a material preservative in paints, coatings, adhesives, and textiles, significant opportunities exist to explore new applications for diiodomethyl p-chlorophenyl sulfone. nih.gov The inherent antimicrobial properties of the sulfone functional group suggest potential in specialized, high-value areas.

Future application research should target:

Medical and Pharmaceutical Fields: The demonstrated potent antibacterial activity of vinyl sulfones against methicillin-resistant Staphylococcus aureus (MRSA) and other sulfone derivatives against multi-drug resistant Gram-negative bacteria suggests a potential therapeutic application. nih.govnih.govmdpi.com

Advanced Coatings: Incorporating the compound into antimicrobial coatings for medical devices, food processing surfaces, or high-touch areas in public spaces.

Water Treatment: Developing formulations for use in industrial water systems to prevent biofouling of membranes and pipes. Research on polyaniline thin film-coated poly(phenyl sulfone) membranes has shown enhanced antimicrobial activity, providing a model for such applications. mdpi.com

Novel Formulation Technologies: Investigating microencapsulation, nanoparticle-based delivery systems, and controlled-release formulations to improve the durability, efficacy, and safety profile of the active ingredient in various matrices.

Development of Green Chemistry Approaches in Synthesis and Application

The industrial synthesis of related sulfones, such as 4,4'-dichlorodiphenyl sulfone (DCDPS), often involves harsh reagents like chlorosulfonic acid or sulfur trioxide and can generate toxic byproducts. google.comgoogle.comgoogle.com A critical area for future research is the development of more sustainable and environmentally benign synthetic and application methodologies.

Priorities for green chemistry research include:

Catalyst Development: Designing highly efficient and recyclable catalysts to replace stoichiometric reagents. For instance, using AlCl3 as a catalyst in Friedel-Crafts reactions is a known method, but further optimization is needed. google.com

Solvent Substitution: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or ionic liquids.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste. google.com

Process Optimization: Developing continuous flow processes, which can offer better control, improved safety, and higher yields compared to batch processes. google.com Several patents outline efforts to create more economical and environmentally friendly production methods for DCDPS by recycling reactants and reducing reaction times. google.comgoogle.com

Advanced Research on Environmental Persistence and Bioaccumulation Potential

The presence of halogens and a stable sulfone group raises concerns about the environmental persistence and bioaccumulation potential of this compound. Studies on the closely related bis(4-chlorophenyl) sulfone (BCPS) have identified it as a persistent contaminant in Baltic wildlife, found in species such as perch, grey seals, and white-tailed sea eagles. epa.gov

Comprehensive environmental research is essential and should include:

Biodegradation Studies: Conducting rigorous testing to determine the compound's biodegradability in various environmental compartments (soil, water, sediment). BCPS has been shown to be not readily biodegradable. solvay.com

Bioaccumulation Assessment: Performing studies in relevant aquatic and terrestrial organisms to quantify the bioconcentration factor (BCF) and bioaccumulation factor (BAF). The detection of DDT-related compounds in dolphins highlights the tendency of halogenated aromatic compounds to accumulate in marine mammals. nih.gov

Metabolite Identification: Identifying and characterizing potential transformation products formed during biotic or abiotic degradation, as these metabolites may also pose an environmental risk.

Integration with Emerging Material Science for Synergistic Performance

The sulfone group is a fundamental building block for high-performance polymers. 4,4'-Dichlorodiphenyl sulfone (DCDPS) is a key monomer in the synthesis of polysulfones (PSU), polyethersulfones (PES), and polyphenylsulfones (PPSU), which are prized for their thermal stability and mechanical strength. solvay.comwikipedia.org Integrating this compound into advanced materials could create multifunctional polymers with both structural integrity and inherent biocidal properties.

Future research in this area should focus on:

Functional Monomer Development: Using this compound as a functional monomer or co-monomer to synthesize novel polysulfones. The synthesis of sulfonated DCDPS (SDCDPS) for proton exchange membranes in fuel cells demonstrates a pathway for creating such functionalized polymers. researchgate.net

Polymer Blends and Composites: Incorporating the compound as an antimicrobial additive into existing polymer matrices, such as those used in building materials, textiles, or plastics. nih.gov

Synergistic Formulations: Combining the compound with other functional materials, like UV stabilizers or flame retardants, to create comprehensive protection for materials used in harsh environments.

Active Surfaces: Grafting the molecule onto surfaces to create non-leaching, contact-active antimicrobial materials, which could reduce the environmental load compared to traditional formulations.

Q & A

Q. What interdisciplinary approaches integrate this compound into novel materials (e.g., UV-curable polymers or membranes)?

- Methodological Answer :

- Polymer synthesis : Copolymerize with bisphenol A derivatives via nucleophilic aromatic substitution, optimizing molecular weight (GPC analysis) for membrane permeability .

- UV-curing : Blend with photoinitiators (e.g., DMPA) and measure crosslinking efficiency via FTIR monitoring of acrylate C=C bond conversion (peak at 1630 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.